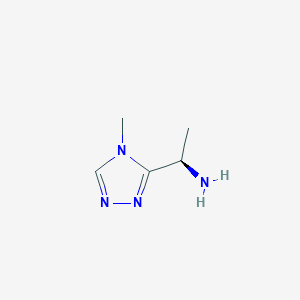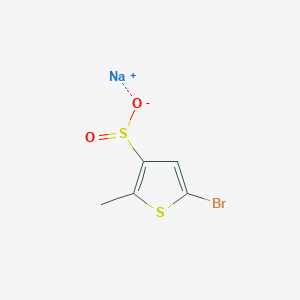![molecular formula C12H20N4O B13157640 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective orexin-2 receptor antagonist, which makes it a promising candidate for the treatment of insomnia and other sleep disorders .
Preparation Methods
The synthesis of 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole ring or the pyrrole core.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a selective orexin-2 receptor antagonist, which could be used to treat insomnia and other sleep disorders . In biology, it is used to study the orexin signaling pathway and its role in regulating sleep and wakefulness. In the pharmaceutical industry, it is explored as a lead compound for the development of new drugs targeting the orexin receptors .
Mechanism of Action
The mechanism of action of 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with the orexin-2 receptor. By binding to this receptor, the compound inhibits the action of orexin, a neuropeptide that promotes wakefulness. This inhibition leads to an increase in sleep duration and quality . The molecular targets and pathways involved include the orexin signaling pathway, which plays a crucial role in regulating the sleep-wake cycle .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole stands out due to its high selectivity for the orexin-2 receptor. Similar compounds include other orexin receptor antagonists such as suvorexant and lemborexant, which also target the orexin receptors but may have different selectivity profiles and pharmacokinetic properties . The uniqueness of this compound lies in its potential for high efficacy and selectivity, making it a promising candidate for further development in the treatment of sleep disorders .
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H20N4O/c1-8(2)12-14-11(15-17-12)7-16-5-9-3-13-4-10(9)6-16/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
XJCVQDLTVTWQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN2CC3CNCC3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)


![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)

![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)

![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
